Alovudine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Properties

Alovudine has been studied for its ability to inhibit the replication of various viruses, including:

- Human Immunodeficiency Virus (HIV): Early research explored alovudine's potential as an antiretroviral drug for HIV treatment. However, it was found to be less effective than other therapies and was not pursued further [].

- Hepatitis B Virus (HBV): Studies have shown alovudine to have antiviral activity against HBV in cell cultures []. However, further research is needed to determine its efficacy and safety in humans.

Mechanism of Action

Alovudine works by mimicking a natural nucleoside, thymidine. When incorporated into viral DNA, it disrupts the replication process and hinders viral growth []. However, unlike thymidine, alovudine lacks a methyl group at the 3' position, which makes it resistant to some viral enzymes, leading to its potential antiviral effects.

Alovudine, also known as 3'-fluoro-3'-deoxythymidine, is a synthetic nucleoside analog of thymidine. It is classified as a dideoxynucleoside due to the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. This compound was initially developed in the early 1990s for its potential as a reverse transcriptase inhibitor in the treatment of human immunodeficiency virus (HIV) infections. Alovudine has gained attention for its unique mechanism of action, particularly its inhibition of mitochondrial DNA polymerase gamma, which plays a crucial role in mitochondrial DNA replication and function .

Alovudine undergoes phosphorylation to form its active triphosphate metabolite, which is incorporated into DNA during replication. This incorporation leads to chain termination, effectively inhibiting further DNA synthesis. The compound exhibits preferential activity against mitochondrial DNA polymerase gamma compared to nuclear polymerases, making it particularly effective in targeting cells with high reliance on mitochondrial function, such as those found in acute myeloid leukemia .

The biological activity of alovudine extends beyond its initial application as an antiviral agent. Recent studies have demonstrated that alovudine can significantly impair mitochondrial function by depleting mitochondrial DNA and reducing oxidative phosphorylation in acute myeloid leukemia cells. This results in decreased cell proliferation and viability. Additionally, alovudine promotes monocytic differentiation in these cells, indicating its potential role as a therapeutic agent in hematological malignancies .

Alovudine can be synthesized through several chemical pathways, typically involving the modification of thymidine. The synthesis process includes:

- Starting Material: Thymidine is used as the primary starting material.

- Fluorination: A fluorine atom is introduced at the 3' position to create 3'-fluoro-3'-deoxythymidine.

- Purification: The final product is purified through chromatographic techniques to ensure high purity and yield.

The specific details of the synthetic routes may vary, but the core steps typically involve nucleophilic substitution reactions and protection/deprotection strategies to obtain the desired compound .

Alovudine has several applications in both clinical and research settings:

- Antiviral Therapy: Initially developed for HIV treatment, it has shown promise in inhibiting viral replication.

- Cancer Treatment: Its ability to inhibit mitochondrial DNA polymerase makes it a candidate for treating various cancers, particularly acute myeloid leukemia.

- Imaging: Alovudine labeled with fluorine-18 (Alovudine F-18) is used in positron emission tomography (PET) imaging to visualize malignancies due to its incorporation into DNA during synthesis .

Research indicates that alovudine can interact with various biological agents and drugs:

- Drug Interactions: Alovudine may decrease the therapeutic efficacy of certain vaccines and live attenuated bacterial strains when used concurrently.

- Combination Therapies: Studies are ongoing to evaluate alovudine's effectiveness in combination with other chemotherapeutic agents for enhanced anti-cancer activity .

Alovudine shares structural similarities with several other nucleoside analogs. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Zidovudine | Thymidine analog | First approved drug for HIV; less selective for mitochondrial DNA polymerase. |

| Lamivudine | Thymidine analog | Primarily targets reverse transcriptase; broader antiviral spectrum. |

| Stavudine | Thymidine analog | More potent against HIV but associated with greater toxicity. |

| Tenofovir | Nucleotide analog | Targets reverse transcriptase; used for HIV and hepatitis B treatment. |

Alovudine's unique mechanism of selectively targeting mitochondrial DNA polymerase gamma distinguishes it from these compounds, making it particularly relevant in contexts where mitochondrial dysfunction is implicated, such as certain leukemias .

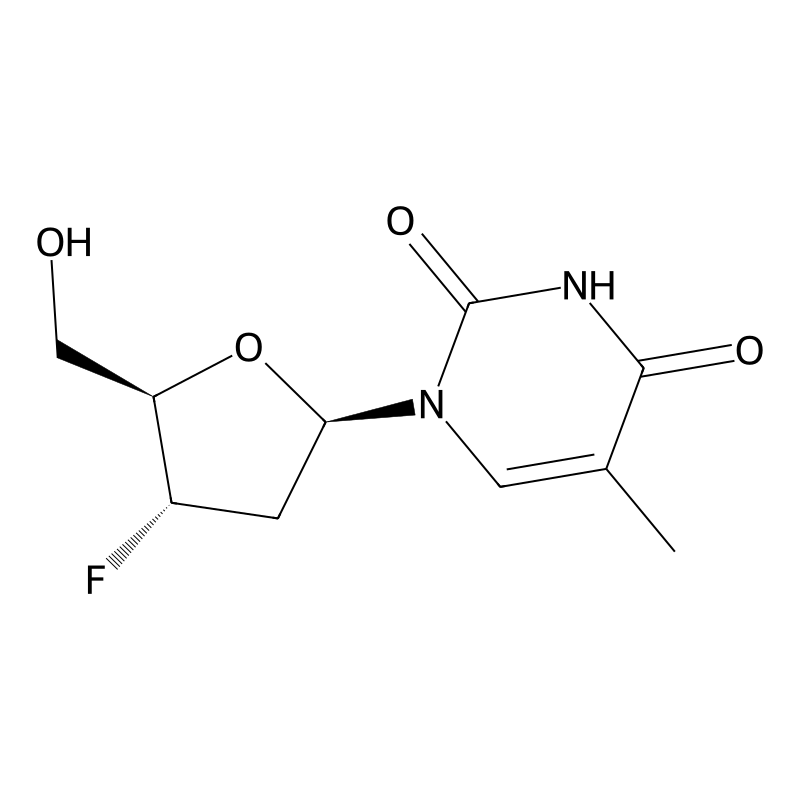

Alovudine, systematically named 3'-deoxy-3'-fluorothymidine (FLT), is a synthetic thymidine analog with the molecular formula $$ \text{C}{10}\text{H}{13}\text{FN}2\text{O}4 $$ and a molecular weight of 244.22 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione. The compound features a modified deoxyribose sugar moiety where the 3'-hydroxyl group is replaced by a fluorine atom, and the 2'-hydroxyl group is absent, rendering it a dideoxynucleoside.

Structural Features:

- Sugar moiety: A 2-deoxyribofuranose ring in the β-D configuration, with a fluorine substituent at the 3' position.

- Base: Thymine (5-methyluracil) linked to the 1' position of the sugar via an N-glycosidic bond.

- Stereochemistry: The fluorine atom occupies the R configuration at the 3' position, while the 2' and 5' carbons retain their natural S and R configurations, respectively.

Key Structural Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Sugar conformation | C2'-endo puckering | |

| Bond angles (C-F) | 1.41 Å (C3'-F) | |

| Torsional angles | Anti-conformation between base/sugar |

The fluorine substitution introduces steric and electronic effects that alter hydrogen-bonding capacity and ribose ring flexibility compared to thymidine.

Physicochemical Properties

Alovudine exhibits distinct physicochemical characteristics critical to its biochemical interactions and synthetic handling:

Physical Properties:

- Melting point: 176–178°C.

- Solubility:

- Partition coefficient (logP): 0.72 (octanol/water), indicating moderate lipophilicity.

- pKa: 7.4–8.5 (dependent on the ionization of the N3 nitrogen in the thymine ring).

Spectroscopic Properties:

- NMR ($$^1\text{H}$$ and $$^{13}\text{C}$$):

- Mass spectrometry: Major fragments at m/z 244.09 (M$$^+$$), 127.03 (thymine base), and 117.05 (fluorinated sugar moiety).

Stability:

- Thermal stability: Decomposes above 200°C.

- Photostability: Sensitive to UV light; requires storage in amber vials.

- Hydrolytic stability: Resistant to acid hydrolysis due to fluorine substitution but susceptible to enzymatic cleavage by nucleoside phosphorylases.

Synthetic Pathways and Manufacturing Considerations

Alovudine synthesis involves strategic fluorination and stereochemical control. Two primary routes dominate industrial and laboratory-scale production:

Route 1: Solution-Phase Synthesis

- Starting material: Thymidine.

- Protection: 5'-OH group protected with trityl chloride.

- Mesylation: 3'-OH converted to mesylate using methanesulfonyl chloride.

- Fluorination: Nucleophilic substitution with tetrabutylammonium fluoride (TBAF) or KF/Kryptofix.

- Deprotection: Acidic cleavage (e.g., trifluoroacetic acid) to remove trityl groups.

Yield: 40–50% after HPLC purification.

Route 2: Solid-Phase Synthesis

Developed to simplify purification:

- Immobilization: Thymidine anchored to trityl resin via 5'-OH.

- Mesylation and displacement: Sequential treatment with mesyl chloride and fluoride ions.

- Cleavage: Release from resin using dilute acetic acid.

Advantages: Reduced intermediate isolation steps; yields >60%.

Key Intermediates:

| Intermediate | Role |

|---|---|

| 3'-O-Mesylthymidine | Fluorination precursor |

| 5'-O-Tritylthymidine | Protects 5'-OH during functionalization |

| Threothymidine | Byproduct of incomplete fluorination |

Process Challenges:

- Regioselectivity: Competing formation of 2'-fluoro byproducts.

- Stereochemical purity: Requires chiral HPLC to separate α/β anomers.

- Scale-up limitations: Solid-phase methods face resin cost and throughput issues.

Analytical Controls:

The fundamental mechanism underlying alovudine's antiviral activity stems from its structural design as a chain-terminating nucleoside analog. The compound contains a critical fluorine atom at the 3'-position of the deoxyribose sugar, which replaces the natural 3'-hydroxyl group found in thymidine [5]. This strategic modification creates an obligate chain terminator that cannot support further DNA synthesis once incorporated into a growing nucleic acid strand [2] [6].

| Component | Function | Structural Basis |

|---|---|---|

| 3'-Fluorine Substitution | Prevents 3'-5' phosphodiester bond formation | Fluorine atom replaces 3'-hydroxyl group |

| Triphosphate Recognition | Mimics natural dTTP for polymerase binding | Maintains base-pairing with adenine in template |

| DNA Incorporation | Competes with natural dTTP for incorporation | Sugar pucker and base orientation compatible |

| Chain Termination | Obligate termination - no further extension possible | Absence of 3'-OH prevents next nucleotide addition |

| Polymerase Selectivity | Preferential incorporation by viral/mitochondrial polymerases | Lower discrimination by target polymerases |

The mechanistic basis of chain termination involves the absence of the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond during DNA synthesis [2] [7]. When alovudine triphosphate is incorporated at the 3'-primer terminus, the fluorine substitution prevents the nucleophilic attack required for the addition of the subsequent nucleotide, resulting in permanent termination of DNA elongation [2] [8]. This mechanism differs from delayed chain terminators, as alovudine functions as an immediate chain terminator that completely halts polymerase extension upon incorporation [7].

The structural modifications in alovudine also contribute to its resistance to degradation by certain host enzymes. The 3'-fluoro modification confers protection against phosphorylases and other enzymes that might otherwise cleave the glycosidic bond or remove the sugar moiety [9]. Furthermore, the fluorine substitution alters the conformational preferences of the sugar ring, influencing how the nucleoside analog interacts with the active sites of target polymerases [9].

Inhibition of Viral Polymerases

Alovudine demonstrates remarkable specificity for viral polymerases over host cellular DNA polymerases, making it an effective antiviral agent with reduced cytotoxicity. The triphosphate form of alovudine serves as the active metabolite that directly interacts with and inhibits multiple viral polymerase systems [10] [11] [8].

HIV Reverse Transcriptase Targeting

Human immunodeficiency virus reverse transcriptase represents the primary target for alovudine's antiviral activity. The compound exhibits exceptional potency against HIV-1 replication, particularly demonstrating effectiveness against strains harboring multiple thymidine-associated mutations that confer resistance to other nucleoside reverse transcriptase inhibitors [1] [12] [10].

| Polymerase | Substrate Form | Mechanism | Activity Level |

|---|---|---|---|

| HIV Reverse Transcriptase | Alovudine Triphosphate (3'-F-dTTP) | Chain termination after incorporation | High - effective against TAM-resistant strains |

| Human Mitochondrial DNA Polymerase γ | Alovudine Triphosphate (3'-F-dTTP) | Chain termination after incorporation | High - preferential targeting over nuclear polymerases |

| SARS-CoV RNA-Dependent RNA Polymerase | Alovudine Triphosphate (3'-F-dTTP) | Chain termination after incorporation | Moderate - demonstrated incorporation and termination |

| SARS-CoV-2 RNA-Dependent RNA Polymerase | Alovudine Triphosphate (3'-F-dTTP) | Chain termination after incorporation | Moderate - demonstrated incorporation and termination |

The mechanism of HIV reverse transcriptase inhibition involves competitive binding of alovudine triphosphate with natural deoxythymidine triphosphate at the polymerase active site [10] [9]. The 3'-fluorine modification in alovudine confers specific advantages in overcoming thymidine-associated mutations that typically enhance the reverse transcriptase's ability to discriminate between natural nucleosides and nucleoside analog inhibitors [9].

Clinical studies have demonstrated that alovudine maintains antiviral activity against highly nucleoside reverse transcriptase inhibitor-resistant HIV strains in vitro, with viral isolates harboring a median of four thymidine-associated mutations still showing susceptibility to the compound [1] [12]. The selectivity for mutated reverse transcriptases suggests that the 3'-fluoro group allows more efficient incorporation by these altered enzymes or renders the incorporated drug less susceptible to excision mechanisms that commonly contribute to resistance [9].

SARS-CoV-2 RNA-Dependent RNA Polymerase Interactions

Recent investigations have revealed that alovudine triphosphate can serve as a substrate for SARS-CoV-2 RNA-dependent RNA polymerase, leading to chain termination of viral RNA synthesis [3] [11] [8]. The mechanism involves incorporation of 3'-fluorine-substituted deoxythymidine triphosphate by the viral RdRp complex, followed by obligate termination due to the absence of the 3'-hydroxyl group required for continued RNA synthesis [3] [8].

Polymerase extension experiments have demonstrated that alovudine triphosphate can be incorporated by both SARS-CoV and SARS-CoV-2 RNA-dependent RNA polymerases, where it effectively terminates further nucleotide extension [3] [11]. The molecular basis for this inhibition relies on the same structural principles that make alovudine effective against HIV reverse transcriptase: the 3'-fluorine substitution prevents the formation of the next phosphodiester bond, resulting in permanent chain termination [3].

The compound shares structural similarities with sofosbuvir in terms of backbone structure, but has fewer modification sites and reduced steric hindrance, potentially allowing for more efficient incorporation by coronavirus polymerases [3] [8]. The 98% amino acid similarity between SARS-CoV and SARS-CoV-2 RNA-dependent RNA polymerases supports the rationale for alovudine's potential activity against both coronavirus variants [3].

Metabolic Activation to Triphosphate Form

The antiviral efficacy of alovudine depends entirely on its intracellular conversion to the active triphosphate form through a series of phosphorylation steps catalyzed by host cell kinases. This metabolic activation pathway represents a critical determinant of the compound's therapeutic effectiveness and selectivity [6] [13] [14].

| Step | Enzyme/Process | Kinetic Parameter | Notes |

|---|---|---|---|

| Cellular Uptake | Equilibrative nucleoside transporters | Inhibited by nitrobenzylthioinosine | Primary uptake mechanism in tumor cells |

| First Phosphorylation | Thymidine kinase 1 (TK-1) | Km = 4.8 ± 0.3 μM | Rate-limiting step in activation |

| Second Phosphorylation | Nucleoside monophosphate kinases | Not specifically characterized | Sequential phosphorylation step |

| Third Phosphorylation | Nucleoside diphosphate kinase | Not specifically characterized | Final activation step |

| Active Metabolite | Alovudine triphosphate incorporation | Chain termination efficiency | Obligate chain terminator due to 3'-fluorine |

The initial step in alovudine activation involves cellular uptake mediated primarily by equilibrative nucleoside transporters [13] [15]. Studies have demonstrated that cellular uptake of alovudine in tumor cells can be inhibited by nitrobenzylthioinosine and dipyridamole, confirming that transport occurs predominantly through equilibrative nucleoside transporter systems rather than passive diffusion [13].

The first phosphorylation step, catalyzed by thymidine kinase 1, represents the rate-limiting step in the metabolic activation pathway [13] [14]. Kinetic analysis has revealed that alovudine serves as a substrate for thymidine kinase 1 with a Michaelis-Menten constant of 4.8 ± 0.3 μM, indicating moderate affinity for the enzyme [13]. The maximum velocity for this phosphorylation reaction has been measured at 7.4 pmol min⁻¹ per 1 × 10⁶ cells, establishing the kinetic parameters that govern the conversion of alovudine to its monophosphate form [13].

Following the initial phosphorylation, alovudine monophosphate undergoes sequential phosphorylation by nucleoside monophosphate kinases and nucleoside diphosphate kinase to yield the active alovudine triphosphate metabolite [14]. The efficiency of these subsequent phosphorylation steps can influence the intracellular accumulation of the active triphosphate form and consequently determine the antiviral potency of the compound [6].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Lindén K, Ståhle L, Ljungdahl-Ståhle E, Borg N. Effect of probenecid and quinidine on the transport of alovudine (3'-fluorothymidine) to the rat brain studied by microdialysis. Pharmacol Toxicol. 2003 Nov;93(5):226-32. PubMed PMID: 14629734.

3: Stahle L, Borg N. Transport of alovudine (3'-fluorothymidine) into the brain and the cerebrospinal fluid of the rat, studied by microdialysis. Life Sci. 2000 Mar 31;66(19):1805-16. PubMed PMID: 10809178.

4: Rusconi S. Alovudine Medivir. Curr Opin Investig Drugs. 2003 Feb;4(2):219-23. Review. PubMed PMID: 12669386.

5: Ståhle L, Guzenda E, Ljungdahl-Ståhle E. Pharmacokinetics and extracellular distribution to blood, brain, and muscle of alovudine (3'-fluorothymidine) and zidovudine in the rat studied by microdialysis. J Acquir Immune Defic Syndr. 1993 May;6(5):435-9. PubMed PMID: 8483107.

6: Flexner C, van der Horst C, Jacobson MA, Powderly W, Duncanson F, Ganes D, Barditch-Crovo PA, Petty BG, Baron PA, Armstrong D, et al. Relationship between plasma concentrations of 3'-deoxy-3'-fluorothymidine (alovudine) and antiretroviral activity in two concentration-controlled trials. J Infect Dis. 1994 Dec;170(6):1394-403. PubMed PMID: 7995977.

7: Ståhle L. Zidovudine and alovudine as cross-wise recovery internal standards in microdialysis experiments? J Pharmacol Toxicol Methods. 1994 Jun;31(3):167-9. PubMed PMID: 8068979.

8: Bollineni VR, Kramer GM, Jansma EP, Liu Y, Oyen WJ. A systematic review on [(18)F]FLT-PET uptake as a measure of treatment response in cancer patients. Eur J Cancer. 2016 Mar;55:81-97. doi: 10.1016/j.ejca.2015.11.018. Review. PubMed PMID: 26820682.

9: Pemmaraju BP, Malekar S, Agarwal HK, Tiwari RK, Oh D, Doncel GF, Worthen DR, Parang K. Design, synthesis, antiviral activity, and pre-formulation development of poly-L-arginine-fatty acyl derivatives of nucleoside reverse transcriptase inhibitors. Nucleosides Nucleotides Nucleic Acids. 2015;34(1):1-15. doi: 10.1080/15257770.2014.945649. PubMed PMID: 25513860; PubMed Central PMCID: PMC4269296.

10: Wińska P, Miazga A, Poznański J, Kulikowski T. Partial selective inhibition of HIV-1 reverse transcriptase and human DNA polymerases γ and β by thiated 3'-fluorothymidine analogue 5'-triphosphates. Antiviral Res. 2010 Nov;88(2):176-81. doi: 10.1016/j.antiviral.2010.08.011. PubMed PMID: 20739003.

11: McHugh CI, Lawhorn-Crews JM, Modi D, Douglas KA, Jones SK, Mangner TJ, Collins JM, Shields AF. Effects of capecitabine treatment on the uptake of thymidine analogs using exploratory PET imaging agents: (18)F-FAU, (18)F-FMAU, and (18)F-FLT. Cancer Imaging. 2016 Oct 17;16(1):34. PubMed PMID: 27751167; PubMed Central PMCID: PMC5067904.

12: Hureaux J, Couturier O, Lacœuille F, Bouchet F, Chouaïd C, Saulnier P, Urban T; les investigateurs du projet.. [Can positron emission tomography assessment of response to treatment help to individualize use of erlotinib in non-small cell lung cancer?]. Rev Mal Respir. 2016 Nov;33(9):817-823. doi: 10.1016/j.rmr.2016.03.009. French. PubMed PMID: 27257103.

13: Moraga A, Gómez-Vallejo V, Cuartero MI, Szczupak B, San Sebastián E, Markuerkiaga I, Pradillo JM, Higuchi M, Llop J, Moro MÁ, Martín A, Lizasoain I. Imaging the role of toll-like receptor 4 on cell proliferation and inflammation after cerebral ischemia by positron emission tomography. J Cereb Blood Flow Metab. 2016 Apr;36(4):702-8. doi: 10.1177/0271678X15627657. PubMed PMID: 26787106; PubMed Central PMCID: PMC4821030.

14: Honndorf VS, Schmidt H, Wiehr S, Wehrl HF, Quintanilla-Martinez L, Stahlschmidt A, Barjat H, Emmas SA, Pichler BJ. The Synergistic Effect of Selumetinib/Docetaxel Combination Therapy Monitored by [(18)F]FDG/[(18)F]FLT PET and Diffusion-Weighted Magnetic Resonance Imaging in a Colorectal Tumor Xenograft Model. Mol Imaging Biol. 2016 Apr;18(2):249-57. doi: 10.1007/s11307-015-0881-1. PubMed PMID: 26276154.

15: Rayamajhi SJ, Mittal BR, Maturu VN, Agarwal R, Bal A, Dey P, Shukla J, Gupta D. (18)F-FDG and (18)F-FLT PET/CT imaging in the characterization of mediastinal lymph nodes. Ann Nucl Med. 2016 Apr;30(3):207-16. doi: 10.1007/s12149-015-1047-6. PubMed PMID: 26661845.

16: Corroyer-Dulmont A, Pérès EA, Gérault AN, Savina A, Bouquet F, Divoux D, Toutain J, Ibazizène M, MacKenzie ET, Barré L, Bernaudin M, Petit E, Valable S. Multimodal imaging based on MRI and PET reveals [(18)F]FLT PET as a specific and early indicator of treatment efficacy in a preclinical model of recurrent glioblastoma. Eur J Nucl Med Mol Imaging. 2016 Apr;43(4):682-94. doi: 10.1007/s00259-015-3225-0. PubMed PMID: 26537287.

17: Kenny L. The Use of Novel PET Tracers to Image Breast Cancer Biologic Processes Such as Proliferation, DNA Damage and Repair, and Angiogenesis. J Nucl Med. 2016 Feb;57 Suppl 1:89S-95S. doi: 10.2967/jnumed.115.157958. Review. PubMed PMID: 26834108.

18: Rendon DA, Kotedia K, Afshar SF, Punia JN, Sabek OM, Shirkey BA, Zawaski JA, Gaber MW. Mapping Radiation Injury and Recovery in Bone Marrow Using 18F-FLT PET/CT and USPIO MRI in a Rat Model. J Nucl Med. 2016 Feb;57(2):266-71. doi: 10.2967/jnumed.115.158121. PubMed PMID: 26315835.

19: Nedergaard MK, Michaelsen SR, Perryman L, Erler J, Poulsen HS, Stockhausen MT, Lassen U, Kjaer A. Comparison of (18)F-FET and (18)F-FLT small animal PET for the assessment of anti-VEGF treatment response in an orthotopic model of glioblastoma. Nucl Med Biol. 2016 Mar;43(3):198-205. doi: 10.1016/j.nucmedbio.2015.12.002. PubMed PMID: 26924500.

20: Kurihara H, Shimizu C, Miyakita Y, Yoshida M, Hamada A, Kanayama Y, Yonemori K, Hashimoto J, Tani H, Kodaira M, Yunokawa M, Yamamoto H, Watanabe Y, Fujiwara Y, Tamura K. Molecular imaging using PET for breast cancer. Breast Cancer. 2016 Jan;23(1):24-32. doi: 10.1007/s12282-015-0613-z. Review. PubMed PMID: 25917108.